ethyl 4-{[(tert-butoxy)carbonyl](methyl)amino}-3-oxopentanoate
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Overview
Description
Ethyl 4-{(tert-butoxy)carbonylamino}-3-oxopentanoate is an organic compound with the molecular formula C12H21NO5. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is often used to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{(tert-butoxy)carbonylamino}-3-oxopentanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetoacetate and tert-butyl carbamate.
Formation of Intermediate: The starting materials undergo a series of reactions, including esterification and amination, to form an intermediate compound.
Protection of Amine Group: The intermediate compound is then treated with tert-butyl chloroformate to introduce the Boc protecting group, resulting in the formation of ethyl 4-{(tert-butoxy)carbonylamino}-3-oxopentanoate.
Industrial Production Methods
In industrial settings, the production of ethyl 4-{(tert-butoxy)carbonylamino}-3-oxopentanoate may involve the use of flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{(tert-butoxy)carbonylamino}-3-oxopentanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The Boc protecting group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohol or amine derivatives.
Scientific Research Applications
Ethyl 4-{(tert-butoxy)carbonylamino}-3-oxopentanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of ethyl 4-{(tert-butoxy)carbonylamino}-3-oxopentanoate involves its interaction with specific molecular targets and pathways. The Boc protecting group plays a crucial role in protecting the amine functionality during chemical reactions, allowing for selective modification of other parts of the molecule. This selective protection and deprotection mechanism is essential in multi-step organic synthesis .
Comparison with Similar Compounds
Ethyl 4-{(tert-butoxy)carbonylamino}-3-oxopentanoate can be compared with other similar compounds, such as:
Ethyl 4-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate: This compound lacks the methyl group present in ethyl 4-{(tert-butoxy)carbonylamino}-3-oxopentanoate, making it less sterically hindered.
Ethyl 4-{(tert-butoxy)carbonylamino}-3-oxopentanoate: This compound has an ethyl group instead of a methyl group, which may affect its reactivity and steric properties.
The uniqueness of ethyl 4-{(tert-butoxy)carbonylamino}-3-oxopentanoate lies in its specific structural features, such as the presence of the Boc protecting group and the methyl group, which influence its reactivity and applications in various fields.
Properties
CAS No. |
1355356-50-1 |
---|---|
Molecular Formula |
C13H23NO5 |
Molecular Weight |
273.3 |
Purity |
95 |
Origin of Product |
United States |
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